BenchChemオンラインストアへようこそ!

2,8-dibenzyl-2,8-diazaspiro[5.5]undecane;dihydrochloride

Lipophilicity Drug Design Partition Coefficient

2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane dihydrochloride (CAS 128243-96-9) is a C₂-symmetric spirocyclic diamine featuring two benzyl substituents on the 2,8-diazaspiro[5.5]undecane scaffold, isolated as the dihydrochloride salt. The parent 2,8-diazaspiro[5.5]undecane scaffold (CAS 180-50-7) is an established privileged structure in medicinal chemistry.

Molecular Formula C23H32Cl2N2
Molecular Weight 407.4 g/mol
Cat. No. B5211995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-dibenzyl-2,8-diazaspiro[5.5]undecane;dihydrochloride
Molecular FormulaC23H32Cl2N2
Molecular Weight407.4 g/mol
Structural Identifiers
SMILESC1CC2(CCCN(C2)CC3=CC=CC=C3)CN(C1)CC4=CC=CC=C4.Cl.Cl
InChIInChI=1S/C23H30N2.2ClH/c1-3-9-21(10-4-1)17-24-15-7-13-23(19-24)14-8-16-25(20-23)18-22-11-5-2-6-12-22;;/h1-6,9-12H,7-8,13-20H2;2*1H
InChIKeyKGAYTUXELUOVCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane Dihydrochloride – Structural Identity and Core Properties


2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane dihydrochloride (CAS 128243-96-9) is a C₂-symmetric spirocyclic diamine featuring two benzyl substituents on the 2,8-diazaspiro[5.5]undecane scaffold, isolated as the dihydrochloride salt [1]. The parent 2,8-diazaspiro[5.5]undecane scaffold (CAS 180-50-7) is an established privileged structure in medicinal chemistry . The twofold N‑benzylation and salt formation impart a distinctive physicochemical profile compared to the unsubstituted parent and mono‑benzyl analogs, directly influencing solubility, lipophilicity, and synthetic utility.

Why Unsubstituted or Mono‑Benzyl 2,8-Diazaspiro[5.5]undecane Analogs Cannot Substitute for the Dibenzyl Dihydrochloride


Close analogs of 2,8-dibenzyl-2,8-diazaspiro[5.5]undecane dihydrochloride – including the unsubstituted parent 2,8-diazaspiro[5.5]undecane and 2-benzyl-2,8-diazaspiro[5.5]undecane – differ fundamentally in lipophilicity, polar surface area, molecular weight, and synthetic role [1]. The dibenzyl dihydrochloride exhibits a computed LogP of 6.04 versus 0.85 for the parent, representing a >10⁵‑fold difference in octanol/water partition coefficient [1]. This magnitude of lipophilicity shift is not achievable by simple stoichiometric adjustment and precludes interchangeability in applications where hydrophobic interactions (e.g., membrane permeability, lipophilic binding pockets) or aqueous solubility are critical. Furthermore, the symmetrical dibenzyl protection strategy enables a specific synthetic workflow – dual deprotection to the free diamine – that the mono‑benzyl or unsubstituted analogs cannot replicate .

Quantitative Evidence of Differentiation: 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane Dihydrochloride vs. Closest Analogs


LogP Lipophilicity Gradient: Dibenzyl vs. Unsubstituted Parent and Mono‑Benzyl Analog

The computed octanol/water partition coefficient (LogP) of 2,8-dibenzyl-2,8-diazaspiro[5.5]undecane dihydrochloride is 6.04 [1], compared to 0.85 for the unsubstituted parent 2,8-diazaspiro[5.5]undecane and 2.92 for the mono‑benzyl analog 2-benzyl-2,8-diazaspiro[5.5]undecane [2]. The dibenzyl compound is therefore approximately 5.2 LogP units more lipophilic than the parent scaffold, translating to a >150,000‑fold increase in octanol/water partitioning. Even relative to the mono‑benzyl analog, the dibenzyl compound is ~3.1 LogP units higher, representing a >1,000‑fold partitioning difference.

Lipophilicity Drug Design Partition Coefficient

Topological Polar Surface Area (TPSA) Reduction: Impact on Calculated Membrane Permeability

The topological polar surface area (TPSA) of 2,8-dibenzyl-2,8-diazaspiro[5.5]undecane dihydrochloride is 6.48 Ų [1], compared to 24 Ų for the unsubstituted parent and 15.27 Ų for the mono‑benzyl analog [2]. This represents a 73% reduction in polar surface area versus the parent scaffold and a 58% reduction versus the mono‑benzyl analog. The dibenzyl compound's TPSA of 6.48 Ų falls well below the commonly cited threshold of 60–70 Ų for passive oral absorption, whereas the parent diamine, with its two fully exposed NH groups, falls approximately fourfold above the dibenzyl value.

Polar Surface Area Membrane Permeability Drug-Likeness

Molecular Weight and Structural Features Differentiating the Dibenzyl Dihydrochloride from Closest Analogs

2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane dihydrochloride has a molecular weight of 407.42 g/mol (free base approximately 334.5 g/mol) [1]. The unsubstituted 2,8-diazaspiro[5.5]undecane has a molecular weight of 154.25 g/mol , and the mono‑benzyl analog (as dihydrochloride) has a molecular weight of 317.30 g/mol . The dibenzyl compound is thus 2.64‑fold heavier than the parent and 1.28‑fold heavier than the mono‑benzyl dihydrochloride. Additionally, the dihydrochloride salt form provides protonated, water‑soluble nitrogen centers that contrast with the neutral free‑base form of the unsubstituted parent, which requires separate salt formation for aqueous solubility .

Molecular Weight Salt Form Structural Differentiation

Synthetic Utility: Role as a Protected Precursor to 2,8-Diazaspiro[5.5]undecane via Dual Benzyl Cleavage

A documented synthetic route to 2,8-diazaspiro[5.5]undecane (the unsubstituted parent scaffold) uses 2,8-dibenzyl-2,8-diazaspiro[5.5]undecane hydrochloride as the direct precursor, with the benzyl groups removed via hydrogenolysis to liberate the free diamine . This strategy exploits the symmetrical N,N‑dibenzyl protection to mask both amine groups simultaneously during upstream synthesis, enabling selective scaffold construction without competitive N‑alkylation at the spirocyclic core. The mono‑benzyl analog (2-benzyl-2,8-diazaspiro[5.5]undecane) provides only one protected amine, leaving the second NH free for undesired side reactions during multistep syntheses .

Synthetic Intermediate Protecting Group Strategy Scaffold Functionalization

Application Scenarios Where 2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane Dihydrochloride Provides Distinct Procurement Value


Medicinal Chemistry Programs Requiring High-Lipophilicity Spirocyclic Scaffolds

In lead optimization campaigns targeting hydrophobic enzyme pockets or intracellular receptors, the 2,8-dibenzyl-2,8-diazaspiro[5.5]undecane dihydrochloride provides a LogP of 6.04 – a >150,000‑fold partitioning advantage over the unsubstituted parent (LogP 0.85) [1]. This high lipophilicity, combined with very low TPSA (6.48 Ų), supports passive membrane permeability that the polar parent scaffold cannot achieve, making the dibenzyl compound the preferred starting point for cell‑penetrant probe design [1].

Synthesis of Diversifiable 2,8-Diazaspiro[5.5]undecane Libraries via Deprotection

Researchers constructing spirocyclic compound libraries benefit from the dibenzyl dihydrochloride's role as a masked precursor to the free 2,8-diazaspiro[5.5]undecane scaffold . The symmetrical N,N‑dibenzyl protection permits clean upstream transformations on the spirocyclic core, followed by quantitative dual debenzylation to expose both amines for parallel diversification – a workflow that mono‑benzyl analogs cannot support due to residual N‑substitution .

Physicochemical Reference Standard for Spirocyclic Diamine Series

For analytical and quality control laboratories developing HPLC or LC‑MS methods for diazaspiro compound series, the 2,8-dibenzyl-2,8-diazaspiro[5.5]undecane dihydrochloride (MW 407.42, LogP 6.04) serves as a well‑characterized reference point at the high‑MW, high‑lipophilicity end of the series [1]. Its distinct retention behavior and mass signature relative to the parent (MW 154.25, LogP 0.85) and mono‑benzyl analog (MW 317.30, LogP 2.92) provide clear chromatographic benchmarks for method development [1].

Studies of N‑Benzyl Substituent Effects on Spirocyclic Scaffold Conformation and Target Binding

In structure–activity relationship (SAR) investigations of 2,8-diazaspiro[5.5]undecane derivatives, the dibenzyl compound represents the maximal lipophilic bulk achievable by benzyl substitution alone [1]. Comparative evaluation alongside the unsubstituted parent (LogP 0.85) and mono‑benzyl analog (LogP 2.92) enables the systematic deconvolution of steric and hydrophobic contributions to target binding, guiding rational optimization of N‑substituent choice [1].

Quote Request

Request a Quote for 2,8-dibenzyl-2,8-diazaspiro[5.5]undecane;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.